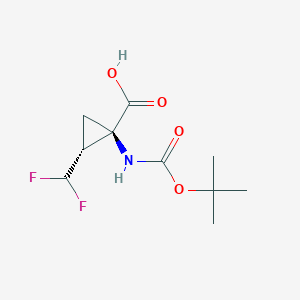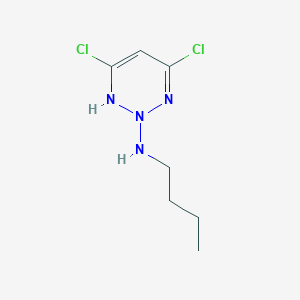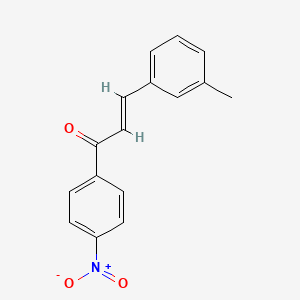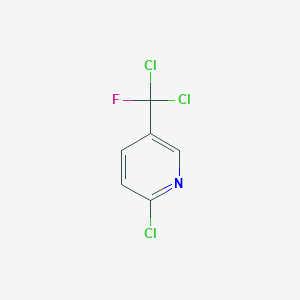
2-Chloro-5-(dichlorofluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(dichlorofluoromethyl)pyridine is an organofluorine compound with the molecular formula C6H3Cl3FN and a molecular weight of 214.4 g/mol. This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine and dichlorofluoromethyl groups. It is used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-(dichlorofluoromethyl)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), yielding 2-chloro-5-pentafluoroethylpyridine . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Chloro-5-(dichlorofluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium pentafluoropropionate and copper(I) iodide, with reactions often conducted in solvents like NMP.
Major Products: The products formed depend on the specific reactions and conditions, but they generally involve modifications to the pyridine ring or the substituent groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(dichlorofluoromethyl)pyridine has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine:
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(dichlorofluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its chemical stability and reactivity, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(dichlorofluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(difluoromethyl)pyridine: Similar in structure but with two fluorine atoms instead of one.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, offering different chemical properties and reactivity.
2-Chloro-5-fluoropyridine: A simpler compound with only one fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of multiple halogen atoms.
Eigenschaften
IUPAC Name |
2-chloro-5-[dichloro(fluoro)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIXSRWFCBLSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



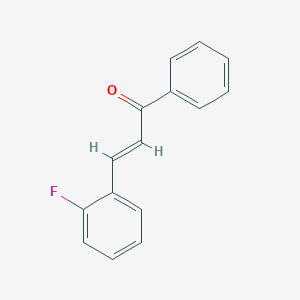
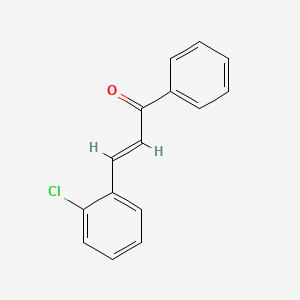

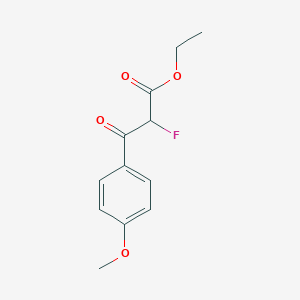
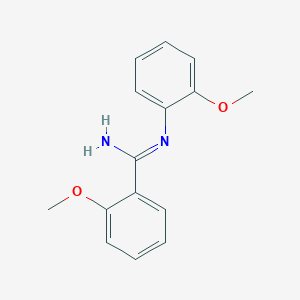
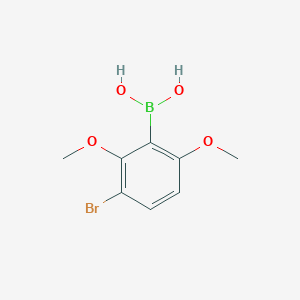
![3-Chloro-furo[3,4-b]pyridine-5,7-dione](/img/structure/B6326140.png)

